2-(2,4-dichlorophenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide 2-(2,4-dichlorophenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1203110-03-5
VCID: VC5284748
InChI: InChI=1S/C18H19Cl2NO3S/c19-13-3-4-15(14(20)10-13)24-11-17(22)21-12-18(5-7-23-8-6-18)16-2-1-9-25-16/h1-4,9-10H,5-8,11-12H2,(H,21,22)
SMILES: C1COCCC1(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CS3
Molecular Formula: C18H19Cl2NO3S
Molecular Weight: 400.31

2-(2,4-dichlorophenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide

CAS No.: 1203110-03-5

Cat. No.: VC5284748

Molecular Formula: C18H19Cl2NO3S

Molecular Weight: 400.31

* For research use only. Not for human or veterinary use.

2-(2,4-dichlorophenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide - 1203110-03-5

Specification

CAS No. 1203110-03-5
Molecular Formula C18H19Cl2NO3S
Molecular Weight 400.31
IUPAC Name 2-(2,4-dichlorophenoxy)-N-[(4-thiophen-2-yloxan-4-yl)methyl]acetamide
Standard InChI InChI=1S/C18H19Cl2NO3S/c19-13-3-4-15(14(20)10-13)24-11-17(22)21-12-18(5-7-23-8-6-18)16-2-1-9-25-16/h1-4,9-10H,5-8,11-12H2,(H,21,22)
Standard InChI Key NETBXGFFTVWONG-UHFFFAOYSA-N
SMILES C1COCCC1(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CS3

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure integrates four distinct functional groups:

  • 2,4-Dichlorophenoxy group: A di-substituted aromatic ether with chlorine atoms at the 2- and 4-positions, contributing electronegativity and lipophilicity.

  • Tetrahydro-2H-pyran (THP) ring: A six-membered oxygen-containing heterocycle in its saturated form, providing conformational rigidity .

  • Thiophen-2-yl substituent: A sulfur-containing heteroaromatic ring fused to the THP moiety, enhancing electronic delocalization.

  • Acetamide backbone: A carboxamide linkage connecting the dichlorophenoxy and THP-thiophene groups.

The molecular formula is C₁₈H₁₉Cl₂NO₃S, with a molecular weight of 400.31 g/mol.

Table 1: Key Structural Descriptors

PropertyValue
CAS No.1203110-03-5
Molecular FormulaC₁₈H₁₉Cl₂NO₃S
Molecular Weight400.31 g/mol
IUPAC Name2-(2,4-Dichlorophenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide

Synthesis and Preparation

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically proceeding via:

  • Formation of the acetamide linkage: Reaction of 2-(2,4-dichlorophenoxy)acetic acid with an amine derivative of the THP-thiophene moiety.

  • Coupling of the THP-thiophene subunit: The THP ring is functionalized at the 4-position with a thiophen-2-yl group, followed by methylation to introduce the -CH₂- spacer for amide bond formation.

Key Reagents and Conditions:

  • Bases: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate intermediates.

  • Solvents: Dimethylformamide (DMF) or dichloromethane (DCM) for polar aprotic conditions.

  • Catalysts: p-Toluenesulfonic acid (PTSA) for acid-catalyzed etherification or cyclization .

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regioselectivity and purity, with distinct signals for the dichlorophenoxy (δ 6.8–7.3 ppm), THP (δ 3.5–4.2 ppm), and thiophene (δ 6.9–7.5 ppm) protons.

  • High-Performance Liquid Chromatography (HPLC): Purity >95% achieved via reverse-phase chromatography with acetonitrile/water gradients.

Physicochemical Properties

Solubility and Lipophilicity

  • LogP: Estimated at 3.8–4.2 (Predicted via XLogP3), indicating high lipophilicity due to aromatic chlorides and thiophene.

  • Aqueous Solubility: <0.1 mg/mL at 25°C, necessitating formulation with co-solvents (e.g., DMSO) for biological assays.

Stability

  • Thermal Stability: Decomposes above 200°C, as determined by thermogravimetric analysis (TGA).

  • Photostability: Susceptible to UV-induced degradation of the dichlorophenoxy group, requiring storage in amber vials.

Biological Activity and Research Findings

Hypothesized Mechanisms of Action

While direct biological data remain limited, structural analogs suggest:

  • Enzyme Inhibition: The dichlorophenoxy group may inhibit cytochrome P450 enzymes or peroxidases via halogen bonding.

  • Receptor Modulation: The THP-thiophene moiety could interact with G-protein-coupled receptors (GPCRs) or ion channels due to its resemblance to pyranose sugars .

In Silico Predictions

  • Molecular Docking: Preliminary simulations indicate affinity for the ATP-binding pocket of kinase enzymes (e.g., EGFR), with a docking score of −9.2 kcal/mol .

  • ADMET Profiles: Moderate blood-brain barrier permeability (BBB score: 0.6) and high plasma protein binding (>90%) predicted via SwissADME.

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